

Application Notes and Protocols for Bioconjugation of Sulfo-Cyanine5.5 Amine

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967

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Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a highly water-soluble, far-red fluorescent dye widely employed in biomedical research and in vivo imaging.[1][2][3] Its exceptional brightness, photostability, and hydrophilicity make it an ideal candidate for labeling a diverse range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] The presence of four sulfonate groups renders the dye highly soluble in aqueous environments, mitigating the aggregation issues often associated with hydrophobic cyanine dyes.[2][3] This document provides detailed protocols for the bioconjugation of **Sulfo-Cyanine5.5 amine**, focusing on the coupling of its primary aliphatic amine to carboxyl groups on target biomolecules.

The primary amine group on **Sulfo-Cyanine5.5 amine** is separated from the fluorophore by a linker, which facilitates its conjugation to electrophiles such as activated esters.[2] A common and effective method for conjugating an amine-containing dye to a carboxyl-containing biomolecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This two-step process activates the carboxyl groups on the biomolecule to form a more stable Sulfo-NHS ester intermediate, which then readily reacts with the primary amine of Sulfo-Cyanine5.5 to form a stable amide bond.[5][6]

Spectral and Physicochemical Properties

A comprehensive understanding of the spectral and physicochemical properties of Sulfo-Cyanine5.5 is crucial for successful bioconjugation and subsequent applications.

Property	Value	Reference
Maximum Excitation (λ_{max})	~673-678 nm	[1][3][7]
Maximum Emission (λ_{em})	~691-706 nm	[1][3][7]
Extinction Coefficient	~235,000 - 250,000 M ⁻¹ cm ⁻¹	[3][7]
Quantum Yield (Φ)	~0.18	[3]
Molecular Weight	~1077.41 Da (as dipotassium salt)	[7]
Solubility	High in water, DMF, and DMSO	[2][7]

Bioconjugation Protocols

The following protocols detail the conjugation of **Sulfo-Cyanine5.5 amine** to proteins and oligonucleotides containing accessible carboxyl groups.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cyanine5.5 Amine to Proteins

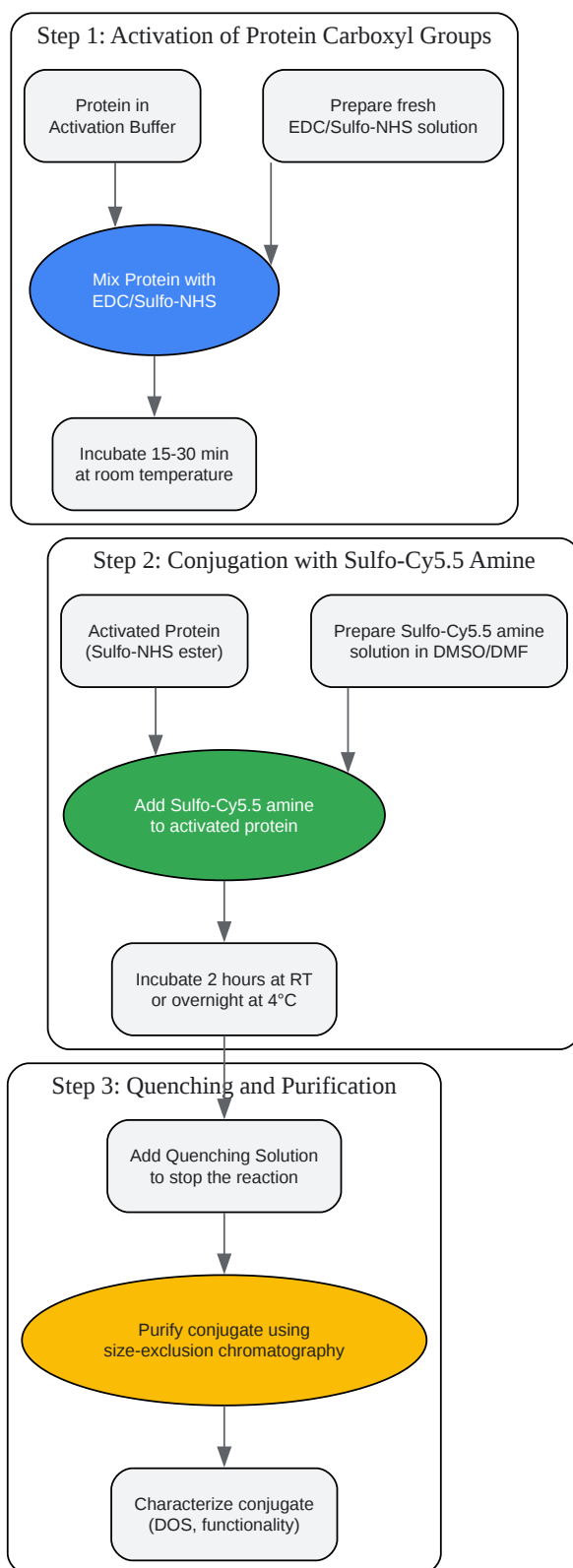
This protocol is designed for labeling proteins, such as antibodies, with **Sulfo-Cyanine5.5 amine**. The two-step approach minimizes protein cross-linking.[6]

Materials:

- Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES or HEPES buffer)
- Sulfo-Cyanine5.5 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)

- Activation Buffer: 50 mM MES, pH 6.0[8]
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[9]
- Purification column (e.g., Sephadex G-25)[10]
- Anhydrous DMSO or DMF

Experimental Workflow:



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Caption: Workflow for two-step EDC/Sulfo-NHS protein conjugation.

Procedure:

- **Protein Preparation:** Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (like Tris) or carboxylates, it must be dialyzed against the Activation Buffer.
- **Activation of Protein Carboxyl Groups:**
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
 - Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.[8]
- **Removal of Excess Activation Reagents (Optional but Recommended):** To prevent side reactions with the amine on Sulfo-Cy5.5, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by passing the activated protein solution through a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
- **Conjugation Reaction:**
 - Prepare a 1-10 mM stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMSO or DMF.
 - Immediately add the activated protein (or the desalted activated protein) to the **Sulfo-Cyanine5.5 amine** solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quenching the Reaction:** Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM or hydroxylamine to 10 mM) and incubate for 30-60 minutes at room temperature to stop the reaction.[9]

- Purification of the Conjugate: Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cy5.5).
 - The formula for calculating DOL is: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF_{280}) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance at the dye's maximum absorption wavelength.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} .
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm ($CF_{280} = A_{280_dye} / A_{max_dye}$). For Sulfo-Cy5.5, this is approximately 0.11.^[7]
 - An optimal DOL for most antibodies is typically between 2 and 10.^[10]

Protocol 2: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cyanine5.5 Amine

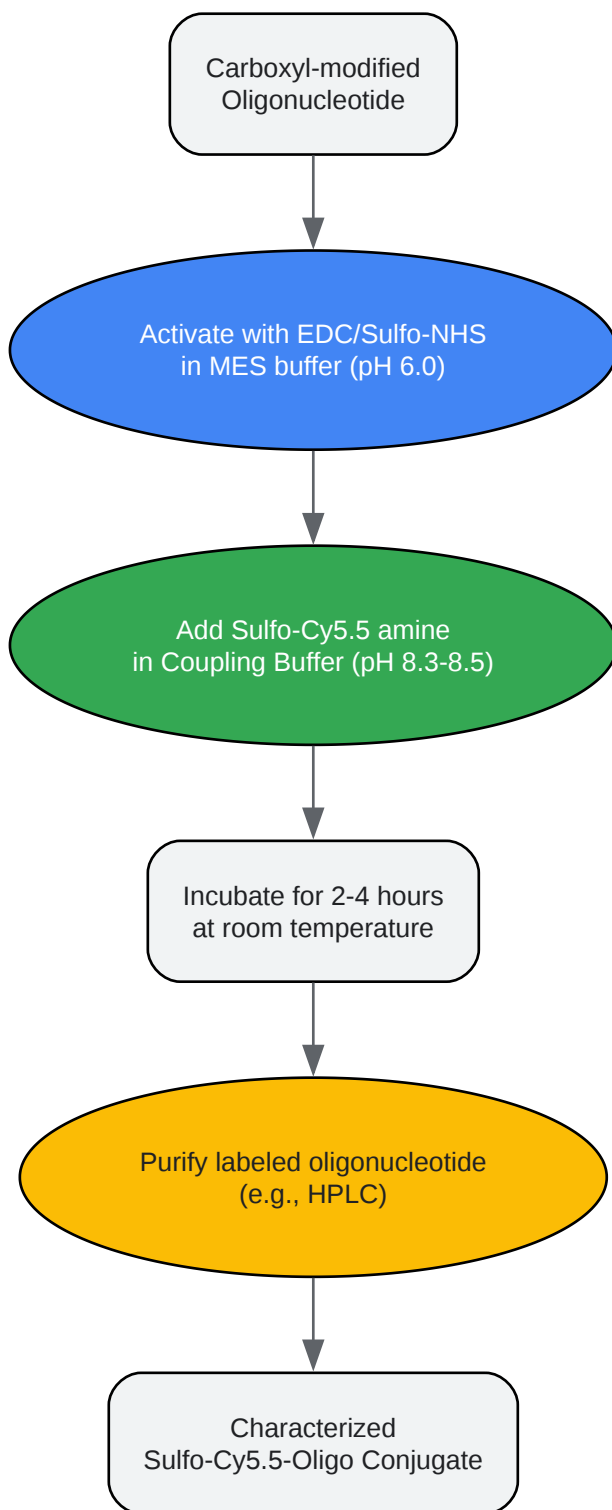
This protocol is not the primary application for **Sulfo-Cyanine5.5 amine** but is provided for completeness. It requires the oligonucleotide to possess a carboxyl modification.

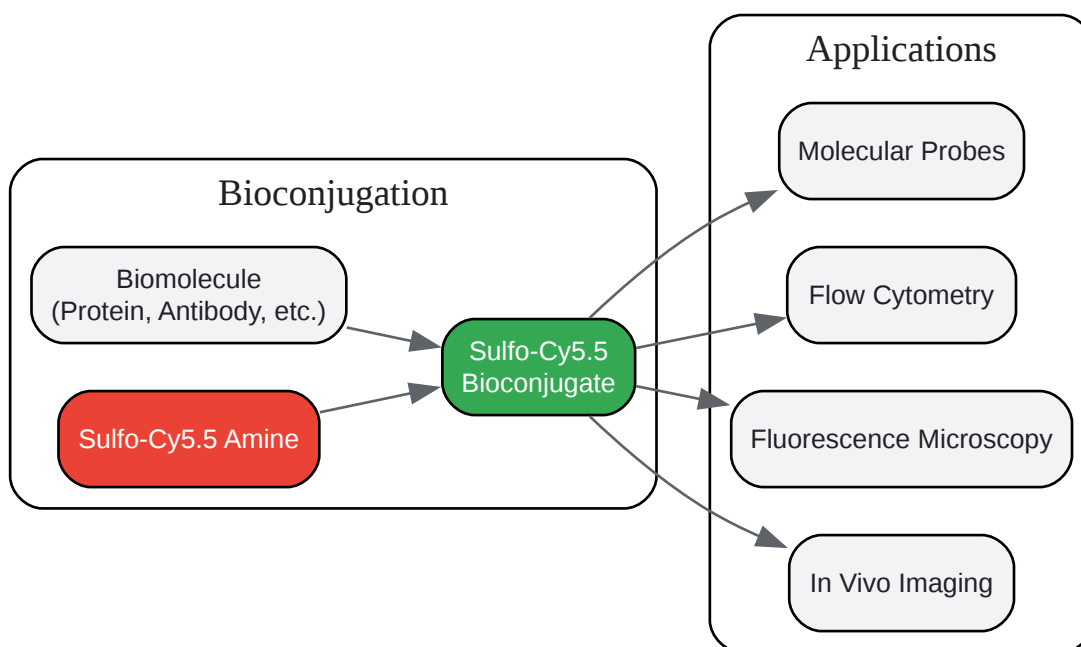
Materials:

- Carboxyl-modified oligonucleotide
- **Sulfo-Cyanine5.5 amine**

- EDC and Sulfo-NHS
- Reaction Buffer: 0.1 M MES buffer, pH 6.0
- Coupling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5
- Purification method (e.g., HPLC or gel electrophoresis)

Experimental Workflow:





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